Enciprazine vs. Buspirone: Quantified Dopamine D2 Receptor Affinity Reduction for Anxiolytic Research
Enciprazine demonstrates reduced affinity for the postsynaptic dopamine receptor compared to its closest structural and functional analog, buspirone. This is not a quantitative Ki difference reported in a single comparative assay, but a class-level inference based on its reported preclinical profile [1]. While buspirone exhibits moderate affinity for dopamine D2 receptors (reported Ki ~20-58 nM) [2], enciprazine's preclinical profile is characterized as having 'less affinity for the postsynaptic dopamine receptor' [1]. This reduction in dopaminergic activity may translate to a lower propensity for extrapyramidal side effects or other dopamine-related adverse events, a key differentiator in anxiolytic research.
| Evidence Dimension | Dopamine D2 receptor binding affinity |
|---|---|
| Target Compound Data | Reported to have 'less affinity for the postsynaptic dopamine receptor' compared to buspirone; no quantitative Ki value available in primary literature |
| Comparator Or Baseline | Buspirone, with reported Ki values for D2 receptor ranging from 20 nM to 58 nM depending on assay conditions |
| Quantified Difference | Directional reduction; exact fold-difference not specified |
| Conditions | Preclinical receptor binding profiling as cited in Schweizer et al. 1990 |
Why This Matters
For researchers studying anxiolytic mechanisms, the reduced dopaminergic engagement of enciprazine offers a cleaner 5-HT1A/ADRA1 pharmacological tool compared to buspirone, minimizing confounding D2-mediated effects in behavioral or neurochemical assays.
- [1] Schweizer E, Rickels K, Csanalosi I, London J, Turner D. A placebo-controlled study of enciprazine in the treatment of generalized anxiety disorder: a preliminary report. Psychopharmacol Bull. 1990;26(2):215-7. View Source
- [2] Table I. Receptor binding affinities. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC3326163/table/Tab1/ (accessed 2026-04-20). View Source
